SulfoxFluor
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Overview
Description
Mechanism of Action
SulfoxFluor, also known as 4-chloro-N-tosylbenzene-1-sulfonimidoyl fluoride or 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a novel deoxyfluorination reagent . It has been used in various chemical reactions due to its high reactivity and stability .
Target of Action
The primary targets of this compound are alcohols, phenols, aldehydes, and ketones . These compounds are targeted due to their reactive hydroxyl groups, which interact with this compound in deoxyfluorination reactions .
Mode of Action
This compound interacts with its targets by replacing the hydroxyl group (OH) of alcohols, phenols, aldehydes, and ketones with a fluorine atom . This process is known as deoxyfluorination . The high reactivity of this compound allows for the rapid conversion of these compounds into their corresponding alkyl fluorides .
Biochemical Pathways
The deoxyfluorination reaction facilitated by this compound is a key step in the synthesis of aliphatic or aromatic C-F bonds . This process is part of a broader biochemical pathway involved in the synthesis of organofluorine compounds .
Pharmacokinetics
It’s known that this compound is a thermally stable crystalline compound that can be easily handled under an air atmosphere . This suggests that it may have good stability and bioavailability in various environments.
Result of Action
The result of this compound’s action is the formation of alkyl fluorides from alcohols, phenols, aldehydes, and ketones . These alkyl fluorides are important in various fields, including pharmaceuticals, agrochemicals, and materials science .
Action Environment
This compound is a thermally stable compound that can be operated easily under an air atmosphere . This suggests that it can function effectively in a variety of environmental conditions.
Preparation Methods
The preparation of SulfoxFluor involves the direct imidation of sulfinyl chlorides with chloramine-T trihydrate. The process starts with readily available 4-chlorobenzenesulfonyl chloride, chloramine-T trihydrate, and potassium fluoride. This method allows for the synthesis of this compound on a hectogram scale with a 63% overall yield . The use of chloramine-T trihydrate instead of anhydrous chloramine-T streamlines the process and avoids the risk of explosion during drying or heating .
Chemical Reactions Analysis
SulfoxFluor is primarily used for deoxyfluorination reactions. It fluorinates sterically hindered alcoholic hydroxyl groups and exhibits high fluorination/elimination selectivity . The reaction with this compound proceeds under mild conditions, making it an efficient and easy-to-handle reagent . Common reagents used in these reactions include DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and toluene . The major products formed from these reactions are alkyl fluorides .
Scientific Research Applications
SulfoxFluor has a wide range of applications in scientific research. It is used in the rapid deoxyfluorination of various alcohols, making it a valuable reagent in organic synthesis . Its ability to tolerate various functional groups and its high fluorination rate make it an essential tool in the synthesis of complex fluorinated organic molecules . This compound is also used in the preparation of fluorinated analogues of bioactive compounds, such as azetidin-2-one, which shows higher bioactivities than the lead compound .
Comparison with Similar Compounds
SulfoxFluor is unique in its high fluorination rate and fluorine-economy compared to other deoxyfluorination reagents like PyFluor and PBSF . Similar compounds include:
- PyFluor (Pyridinium poly(hydrogen fluoride))
- PBSF (Phenylsulfur trifluoride)
- Sulfuryl fluoride (SO₂F₂)
These compounds also serve as deoxyfluorination reagents but differ in their reactivity, stability, and selectivity .
Properties
IUPAC Name |
N-[(4-chlorophenyl)-fluoro-oxo-λ6-sulfanylidene]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO3S2/c1-10-2-6-13(7-3-10)21(18,19)16-20(15,17)12-8-4-11(14)5-9-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYVIGFNZFRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(=O)(C2=CC=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is SulfoxFluor and what is its primary application in organic synthesis?
A1: this compound, also known as 4-Chloro-N-[(4-methylphenyl)sulfonyl]benzenesulfonimidoyl fluoride, is a crystalline compound primarily used as a deoxyfluorination reagent. This means it is designed to replace hydroxyl groups (-OH) in alcohols with fluorine atoms (-F), leading to the formation of alkyl fluorides [, ].
Q2: What are the advantages of this compound compared to other deoxyfluorination reagents like PyFluor (2-pyridinesulfonyl fluoride) and PBSF (perfluorobutanesulfonyl fluoride)?
A2: this compound presents several advantages:
- Superior Fluorination Rate: It exhibits a faster fluorination rate compared to PyFluor [].
- Enhanced Fluorine-Economy: this compound demonstrates better fluorine-economy than PBSF, meaning less fluorine is wasted during the reaction [].
- Broad Functional Group Tolerance: It can be used with alcohols containing a wide range of functional groups, including sterically hindered alcohols [].
- High Selectivity: this compound exhibits high selectivity for fluorination over elimination reactions, leading to higher yields of the desired alkyl fluoride product [].
- Ease of Handling: this compound is a crystalline solid, making it easier and safer to handle than some liquid alternatives [].
Q3: How does the structure of this compound contribute to its reactivity and selectivity in deoxyfluorination reactions?
A3: The sulfonimidoyl group within this compound's structure plays a crucial role in its reactivity and selectivity. The presence of both sulfur and nitrogen atoms allows for fine-tuning of the reagent's properties through modifications of the substituents on these atoms. This "multi-dimensional modulating ability" [] makes this compound a highly versatile deoxyfluorination reagent.
Q4: Are there any modifications possible to the structure of this compound and what effects do these have?
A4: Yes, researchers have explored the possibility of modifying this compound to expand its applications. For example, a derivative called "Sulfox-CF2SO2Ph" has been synthesized by reacting this compound with PhSO2CF2H []. This new reagent can act as both a source of (phenylsulfonyl)difluoromethyl radicals under photoredox catalysis and a precursor for difluorocarbene, enabling diverse difluoroalkylation and difluoromethylation reactions [].
Q5: Has the synthesis of this compound been optimized for large-scale applications?
A5: Yes, the original synthesis of this compound has been modified to improve its scalability. Researchers have developed a method for direct imidation of sulfinyl chlorides using Chloramine-T Trihydrate, offering a more efficient and practical route for large-scale production [, ].
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